HA-9104

Cullin-5 neddylation UBE2F selectivity Neddylation E2 inhibition

Pan-neddylation inhibitors like MLN4924 cause unavoidable global cytotoxicity, while UBE2M-targeting agents completely spare the UBE2F-CRL5 axis-leaving no tool for selective cullin-5 neddylation interrogation. HA-9104 (CAS 2412367-83-8) fills this gap as the first-in-class selective UBE2F inhibitor. It binds the UBE2F V30 pocket, reducing protein levels and inhibiting cullin-5 neddylation without affecting cullins 1-4 or UBE2M. • Selective UBE2F-CRL5 inhibition; no off-target UBE2M activity • Induces NOXA-dependent apoptosis & G2/M arrest at 10-20 µM • Radiosensitization SER 1.38-1.41; in vivo efficacy at 30 mg/kg i.p. • ≥98% HPLC purity; available 1-50 mg; global blue-ice shipping.

Molecular Formula C28H27N5O2
Molecular Weight 465.5 g/mol
Cat. No. B12365899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHA-9104
Molecular FormulaC28H27N5O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC4=CNC5=C4C=CC=N5
InChIInChI=1S/C28H27N5O2/c1-20-4-6-21(7-5-20)28(35)33-17-15-32(16-18-33)24-11-9-23(10-12-24)31-26(34)13-8-22-19-30-27-25(22)3-2-14-29-27/h2-14,19H,15-18H2,1H3,(H,29,30)(H,31,34)/b13-8+
InChIKeyCUVLCKLPYDVJQN-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HA-9104 Overview: UBE2F-CRL5 Inhibitor


HA-9104 (CAS 2412367-83-8) is a small-molecule inhibitor that selectively targets the UBE2F-CRL5 neddylation axis by binding to the UBE2F E2 conjugating enzyme, reducing its protein levels, and consequently inhibiting cullin-5 neddylation [1]. It was discovered via structure-based virtual screening and chemical optimization and represents the first-in-class selective UBE2F inhibitor for research use [2]. HA-9104 induces apoptosis and G2/M arrest in cancer cells and demonstrates radiosensitizing activity in both in vitro and in vivo models [3]. Its molecular formula is C28H27N5O2 with a molecular weight of 465.55 g/mol .

HA-9104 Selectivity vs. Pan-Neddylation Inhibitors


HA-9104's mechanism of action is fundamentally distinct from broader neddylation pathway inhibitors. The clinically advanced NAE inhibitor MLN4924 (pevonedistat) blocks all neddylation, leading to unavoidable cytotoxicity due to its global inhibition of physiological processes [1]. In contrast, HA-9104 selectively inhibits cullin-5 neddylation by targeting UBE2F without affecting UBE2M, the E2 responsible for neddylating cullins 1–4 [2]. Furthermore, UBE2M-targeting inhibitors like arctigenin (IC50 < 2.5 µM) would spare the UBE2F-CRL5 axis entirely, failing to recapitulate HA-9104's radiosensitization and apoptosis induction in UBE2F-dependent cancers [3]. This mechanistic divergence renders generic substitution ineffective for research applications requiring specific UBE2F-CRL5 axis interrogation.

HA-9104 Comparative Evidence


Cullin-5 Neddylation Selectivity vs. MLN4924

HA-9104 selectively inhibits cullin-5 neddylation without affecting cullins 1–4 or UBE2M protein levels, a key differentiator from the pan-neddylation E1 inhibitor MLN4924 (pevonedistat) [1]. In cellular assays, HA-9104 (20 µM) reduced UBE2F protein levels but did not alter UBE2M levels, whereas MLN4924 globally inhibits neddylation of all cullins [2]. In vitro enzymatic assays confirm that HA-9104 does not inhibit E1~NEDD8 thioester formation at concentrations up to 200 µM, while MLN4924 completely blocks this step [3].

Cullin-5 neddylation UBE2F selectivity Neddylation E2 inhibition

Potency: Cullin-5 Neddylation vs. Thioester Formation

HA-9104 exhibits differential potency across the neddylation cascade, with an IC50 of ~49 µM for inhibiting UBE2F~NEDD8 thioester formation and ~30 µM for inhibiting cullin-5 neddylation in vitro [1]. This is a unique profile compared to DCN1 inhibitors (e.g., NAcM-OPT IC50 = 80 nM) which target a different protein-protein interaction, and UBE2M inhibitor arctigenin (IC50 < 2.5 µM) which inhibits cullins 1–4 neddylation [2]. HA-9104's cellular growth inhibition IC50 is 1–5 µM across lung and pancreatic cancer lines, demonstrating functional selectivity in a more complex biological context [3].

Enzymatic inhibition Thioester assay UBE2F inhibition

In Vivo Tumor Growth Inhibition

HA-9104-mesylate (30 mg/kg, i.p., daily for 19 days) significantly inhibited tumor growth in a H1650 lung cancer xenograft model without causing body weight loss or organ toxicity, demonstrating a favorable in vivo safety profile [1]. This contrasts with the pan-neddylation inhibitor MLN4924, which shows dose-limiting toxicities in clinical trials due to its broad mechanism [2]. HA-9104 also exhibited radiosensitization in vivo, with a sensitizer enhancement ratio (SER) of 1.41 in H1650 cells and 1.38 in MIAPaCa-2 cells, confirming its potential as a combination agent [3].

Xenograft tumor model In vivo efficacy Radiosensitization

UBE2F Thermal Stabilization vs. Inactive Derivatives

HA-9104 directly engages UBE2F, increasing its melting temperature (Tm) by up to 4°C in a dose-dependent manner, as measured by differential scanning fluorimetry [1]. This thermal stabilization is absent in structurally related derivatives lacking the 7-azaindole group (e.g., compounds #1–#4 in Supplementary Fig. 4), which fail to inhibit cullin-5 neddylation and induce DNA damage [2]. In contrast, HA-1141 (a UBA3 inhibitor) does not stabilize UBE2F, confirming HA-9104's distinct binding mode [3].

Target engagement Thermal shift assay UBE2F binding

HA-9104 Research Applications


UBE2F-CRL5 Axis Inhibition in Cancer Cells

Use HA-9104 at 10–20 µM to selectively inhibit cullin-5 neddylation without affecting cullins 1–4 or UBE2M. This enables precise interrogation of the UBE2F-CRL5-NOXA apoptotic axis, distinct from pan-neddylation inhibition with MLN4924. Validate target engagement via thermal shift assay (ΔTm = +4°C) and monitor NOXA accumulation as a downstream biomarker [1].

Radiosensitization in Lung and Pancreatic Cancer

HA-9104 (1–5 µM) combined with ionizing radiation enhances cell killing with an SER of 1.38–1.41 in H1650 and MIAPaCa-2 cells. This application leverages HA-9104's dual mechanism: UBE2F-CRL5 inhibition plus DNA damage induction via 7-azaindole-mediated adduct formation. Researchers can dose HA-9104 24h prior to radiation to maximize G2/M arrest and sensitization [2].

In Vivo UBE2F Dependency Validation

HA-9104-mesylate (30 mg/kg, i.p., daily) provides a clean tool for testing UBE2F-CRL5 axis dependency in tumor growth, with no observed toxicity. The favorable tolerability profile allows extended dosing (19+ days) to assess tumor growth inhibition and pharmacodynamic biomarkers (cullin-5 neddylation, NOXA) in tumor tissue [3].

DNA Damage and Replication Stress Studies

HA-9104 (10 µM) induces irreversible DNA damage (γH2AX accumulation persisting 24h after washout) and ROS production via its 7-azaindole moiety. This property enables studies of replication stress and DNA damage response independent of neddylation inhibition. Inactive derivatives lacking the 7-azaindole group serve as negative controls [4].

Technical Documentation Hub

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